molecular formula C8H17N3.ClH<br>C8H18ClN3 B3029573 1-Ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride CAS No. 7084-11-9

1-Ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride

Cat. No.: B3029573
CAS No.: 7084-11-9
M. Wt: 191.70 g/mol
InChI Key: FPQQSJJWHUJYPU-UHFFFAOYSA-N
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Description

N'-(Ethylcarbonimidoyl)-N,N-dimethyl-1,3-propanediamine hydrochloride (CAS: 25952-53-8), commonly known as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), is a carbodiimide derivative widely used in bioconjugation and crosslinking reactions. Its molecular formula is C₈H₁₇N₃·HCl (MW: 191.70 g/mol), featuring an ethylcarbodiimide group linked to the N,N-dimethyl-1,3-propanediamine backbone .

Properties

InChI

InChI=1S/C8H17N3.ClH/c1-4-9-8-10-6-5-7-11(2)3;/h4-7H2,1-3H3;1H
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InChI Key

FPQQSJJWHUJYPU-UHFFFAOYSA-N
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Canonical SMILES

CCN=C=NCCCN(C)C.Cl
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Molecular Formula

C8H18ClN3
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DSSTOX Substance ID

DTXSID50880076
Record name 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride
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Molecular Weight

191.70 g/mol
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Physical Description

White powder; [Aldrich MSDS]
Record name 1,3-Propanediamine, N'-(ethylcarbonimidoyl)-N,N-dimethyl-, monohydrochloride
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CAS No.

7084-11-9, 25952-53-8
Record name 1,3-Propanediamine, N3-(ethylcarbonimidoyl)-N1,N1-dimethyl-, hydrochloride (1:?)
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Record name 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride
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Record name Ethyldimethylaminopropyl carbodiimide hydrochloride
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Record name 1,3-Propanediamine, N3-(ethylcarbonimidoyl)-N1,N1-dimethyl-, hydrochloride (1:1)
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Record name 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride
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Record name N'-(ethylcarbonimidoyl)-N,N-dimethylpropane-1,3-diamine monohydrochloride
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Record name 1-ETHYL-3-(3-DIMETHYLAMINOPROPYL)CARBODIIMIDE HYDROCHLORIDE
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Biochemical Analysis

Cellular Effects

The effects of N’-(Ethylcarbonimidoyl)-N,N-dimethyl-1,3-propanediamine hydrochloride on various types of cells and cellular processes are largely dependent on the specific biochemical reactions it is involved in. As it facilitates the formation of amide bonds, it can influence cell function by affecting the structure and function of proteins within the cell.

Biological Activity

N'-(Ethylcarbonimidoyl)-N,N-dimethyl-1,3-propanediamine hydrochloride, commonly referred to as EDAC HCl, is a carbodiimide compound widely used in biochemical applications, particularly in protein conjugation and peptide synthesis. This article explores its biological activity, mechanisms of action, safety profiles, and relevant case studies.

  • Chemical Formula: C₈H₁₇N₃
  • Molecular Weight: 155.24 g/mol
  • CAS Number: 25952-53-8
  • IUPAC Name: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride

EDAC HCl functions primarily as a coupling agent in the formation of amide bonds between carboxylic acids and amines. The mechanism involves the activation of carboxyl groups to form an unstable O-acylisourea intermediate, which subsequently reacts with primary amines to yield amides. This reaction is facilitated by the presence of N-hydroxysuccinimide (NHS), which stabilizes the intermediate and enhances the efficiency of conjugation processes .

Protein Conjugation

EDAC HCl is extensively utilized for modifying proteins to create immunoconjugates. This application is critical in developing targeted therapies and diagnostics. For example, it has been employed to covalently couple antibodies with drugs or labels, enabling specific targeting of cancer cells .

Peptide Synthesis

In peptide synthesis, EDAC HCl activates carboxyl groups, allowing for the efficient formation of peptide bonds. Its use has been documented in various studies focusing on synthesizing bioactive peptides with therapeutic potential .

Toxicological Profile

The safety data for EDAC HCl indicates several hazards:

  • Acute Toxicity:
    • Oral LD50 (rat): 500 mg/kg
    • Dermal LD50 (rat): 200-1000 mg/kg
  • Irritation:
    • Severe eye irritant; irritating to skin and respiratory system.
  • Sensitization:
    • May cause sensitization by skin contact.

Table 1 summarizes the toxicological data:

EndpointValue
Oral LD50500 mg/kg (rat)
Dermal LD50200-1000 mg/kg (rat)
Eye IrritationSevere
Skin IrritationYes
Respiratory IrritationYes

Conjugation in Cancer Therapy

A study demonstrated the successful use of EDAC HCl in creating antibody-drug conjugates (ADCs) for targeted cancer therapy. The conjugates exhibited enhanced cytotoxicity against tumor cells while minimizing effects on healthy tissues .

Microfluidic Applications

EDAC HCl has also been applied in modifying microfluidic devices to capture bacterial cells like Escherichia coli. This application showcases its utility in biosensing and diagnostic technologies .

Chemical Reactions Analysis

Amide Bond Formation via Carboxyl Group Activation

EDC·HCl mediates amide bond synthesis by converting carboxyl groups into reactive O-acylisourea intermediates. This intermediate reacts with primary amines to form stable amides, often enhanced by N-hydroxysuccinimide (NHS) or sulfo-NHS to improve efficiency and reduce side reactions .

Reaction Mechanism:

  • Activation :
    RCOOH+EDC HClRCO O acylisourea+HCl\text{RCOOH}+\text{EDC HCl}\rightarrow \text{RCO O acylisourea}+\text{HCl}

  • Nucleophilic Attack :
    RCO O acylisourea+R NH2RCONHR +Urea Byproduct\text{RCO O acylisourea}+\text{R NH}_2\rightarrow \text{RCONHR }+\text{Urea Byproduct}

Key Parameters:

ParameterOptimal RangeImpact on Reaction EfficiencyReferences
pH4.0–6.0Maximizes intermediate stability
NHS/sulfo-NHS Addition1:1–1:2 (EDC:NHS)Reduces hydrolysis of intermediates
Reaction Time15–120 minutesEnsures complete activation

Applications include peptide synthesis and immobilizing biomolecules on surfaces .

Phosphate Group Activation

EDC·HCl facilitates phosphorylation by activating phosphate esters (e.g., nucleic acids) for conjugation with amines. This is critical in modifying oligonucleotides or creating crosslinks between proteins and DNA/RNA .

Example Reaction:

DNA Phosphate+EDC HClDNA Phosphoimidazolide Intermediate\text{DNA Phosphate}+\text{EDC HCl}\rightarrow \text{DNA Phosphoimidazolide Intermediate}
Intermediate+AmineDNA Amide Conjugate\text{Intermediate}+\text{Amine}\rightarrow \text{DNA Amide Conjugate}

Efficiency Considerations:

  • Solvent : Reactions are typically performed in aqueous buffers (pH 4.5–6.0) .

  • Competing Hydrolysis : Excess EDC·HCl (2–5 molar equivalents) counters rapid hydrolysis of intermediates .

Protein-Nucleic Acid Crosslinking

EDC·HCl enables covalent crosslinking between carboxylated proteins (e.g., antibodies) and nucleic acids via zero-length crosslinkers. This is pivotal in preparing immunoconjugates or diagnostic probes .

Case Study:

  • E. coli Surface Modification : EDC·HCl crosslinks carboxylated ligands to amine-rich bacterial surfaces for targeted adhesion studies .

  • Antibody-Oligonucleotide Conjugates : Used in multiplexed assays, achieving >90% conjugation efficiency under optimized pH (5.5) and EDC excess .

Stability and Competing Reactions

EDC·HCl is moisture-sensitive, requiring anhydrous conditions during storage. Key side reactions include:

  • Hydrolysis :
    O acylisourea+H2ORCOOH+Urea Byproduct\text{O acylisourea}+\text{H}_2\text{O}\rightarrow \text{RCOOH}+\text{Urea Byproduct}

  • Rearrangement : Forms stable N-acylurea in prolonged reactions, reducing yields .

Mitigation Strategies:

  • Use NHS to stabilize intermediates.

  • Limit reaction time to 2 hours .

Process Parameters:

StepConditionsOutcome
Condensation30°C, dichloromethane solventHigh intermediate purity
Crystallization5°C, 1-hour precipitation80.4% yield

Comparison with Similar Compounds

Structural Analogues of DMAPA Derivatives

DMAPA serves as a versatile intermediate for synthesizing diverse compounds. Key analogues include:

N1-(6-Chloropyrazin-2-yl)-N3,N3-dimethylpropane-1,3-diamine Hydrochloride
  • CAS : MFCD13562663
  • Molecular Weight : 263.16 g/mol (C₉H₁₅ClN₅·HCl)
  • Structure : Features a chloropyrazine substituent on the DMAPA backbone.
  • Synthesis : Nucleophilic substitution of DMAPA with 6-chloropyrazin-2-amine .
  • Applications : Pharmaceutical intermediate for CNS-targeting agents .
Oleyl Amidopropyl Betaine
  • Structure : Combines DMAPA with oleic acid and a betaine group.
  • Synthesis : Amidation of oleic acid with DMAPA, followed by quaternization with sodium chloroacetate.
  • Properties : Critical micelle concentration (CMC) = 1.21 × 10⁻⁵ mol/L; used in cosmetics and oil recovery .
Propamocarb Hydrochloride
  • Synthesis : Reaction of DMAPA with propyl chloroformate under controlled conditions.
  • Applications : Agricultural fungicide with high efficacy against Phytophthora species .
1,3-Bis[3-(dimethylamino)propyl]urea
  • Synthesis : Urea derivative formed via reaction of DMAPA with urea under heating.
  • Applications : Precursor for polyquaternium salts in water treatment and textiles .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Key Features Synthesis Method Applications References
EDC (Target Compound) 25952-53-8 191.70 Ethylcarbodiimide group Carbodiimide formation from DMAPA Bioconjugation, peptide synthesis
N1-(6-Chloropyrazin-2-yl)-DMAPA Hydrochloride MFCD13562663 263.16 Chloropyrazine substituent Nucleophilic substitution Pharmaceutical intermediates
Oleyl Amidopropyl Betaine - ~500 Oleyl and betaine groups Amidation and quaternization Surfactants, oil recovery
Propamocarb Hydrochloride - 256.20 Propyl chloroformate derivative DMAPA + propyl chloroformate Agricultural fungicide
1,3-Bis[3-(dimethylamino)propyl]urea - 244.38 Urea linkage DMAPA + urea under heat Polyquaternium precursor

Q & A

Q. What are the primary applications of this compound in biochemical research?

This carbodiimide derivative is widely used as a coupling reagent (e.g., EDC·HCl) to activate carboxyl groups for forming amide bonds in peptide synthesis, protein conjugation, and immobilization of biomolecules on surfaces. Its water solubility and compatibility with aqueous buffers make it ideal for crosslinking reactions in mild conditions .

Q. How should researchers handle and store this compound to ensure stability?

Store at 2–8°C in a tightly sealed container under anhydrous conditions. Avoid prolonged exposure to moisture, as hydrolysis can degrade its reactivity. Pre-weigh aliquots in a desiccator to minimize repeated exposure to air .

Q. What safety precautions are necessary when working with this compound?

While oral toxicity (LD₅₀ > 2,000 mg/kg) is relatively low, wear nitrile gloves and eye protection to prevent skin/eye irritation. Conduct reactions in a fume hood due to potential dust inhalation. Mutagenicity tests (e.g., Ames test) indicate no significant genotoxic risk .

Q. How can researchers confirm the identity and purity of this compound?

Use ¹H and ¹³C NMR spectroscopy to verify structural integrity. Key peaks include δ 1.2 ppm (CH₃ of ethyl group) and δ 2.2–3.5 ppm (protons from dimethylamino and propylamine moieties). Purity can be assessed via reverse-phase HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. How does this compound facilitate cationization of proteins, and what are the implications for cellular uptake studies?

The carbodiimide reacts with carboxyl groups on proteins (e.g., ferritin or LDL) to conjugate positively charged amines (e.g., N,N-dimethyl-1,3-propanediamine), enhancing cellular uptake via adsorptive endocytosis. This bypasses receptor-dependent pathways, enabling lysosomal delivery in receptor-deficient cells (e.g., familial hypercholesterolemia models) .

Q. What experimental parameters optimize its efficiency in carbodiimide-mediated crosslinking?

  • pH : Maintain pH 4.5–6.0 (e.g., MES or phosphate buffer) to protonate carboxyl groups without hydrolyzing the carbodiimide.
  • Molar ratio : Use a 2:1–5:1 excess of carbodiimide relative to carboxyl groups.
  • Co-reagents : Add N-hydroxysuccinimide (NHS) to stabilize the reactive intermediate and reduce side reactions .

Q. How can researchers mitigate non-specific binding in surface functionalization workflows?

After immobilizing target molecules (e.g., antibodies or aptamers), block residual activated sites with ethanolamine or bovine serum albumin (BSA). Characterize surface coverage using quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) .

Q. What are the environmental persistence and disposal considerations for this compound?

Classified as "not readily degradable," it requires neutralization before disposal. Treat waste solutions with 1 M acetic acid to hydrolyze unreacted carbodiimide, followed by adsorption onto activated carbon. Incinerate solid residues in compliance with hazardous waste regulations .

Methodological Case Studies

Case Study: Cationizing Ferritin Nanoparticles for MRI Contrast Enhancement

  • Protocol : Mix 55 mg/ml apoferritin with 2 M N,N-dimethyl-1,3-propanediamine (pH 6.0). Add 200 mg EDC·HCl and stir for 2 hr at 25°C. Purify via dialysis against PBS.
  • Outcome : Cationized ferritin exhibits enhanced cellular internalization and reduced r₂ relaxivity, improving T₁-weighted MRI contrast in iron oxide nanoparticle studies .

Case Study: Degradation of Cationized LDL in Receptor-Deficient Fibroblasts

  • Approach : Treat LDL with EDC·HCl and N,N-dimethyl-1,3-propanediamine to create cationized LDL. Incubate with homozygous FH fibroblasts and quantify ¹²⁵I-LDL degradation via chloroquine inhibition.
  • Result : Cationized LDL degradation increased >100-fold, restoring cholesterol homeostasis via lysosomal pathways .

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